Propargyl-PEG4-thiol
Overview
Description
Propargyl-PEG4-thiol is a chemical compound that belongs to the class of polyethylene glycol derivatives. It is characterized by the presence of a propargyl group and a thiol group. This compound is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its ability to undergo click chemistry reactions, making it a valuable tool for bioconjugation and targeted drug delivery.
Mechanism of Action
Target of Action
Propargyl-PEG4-thiol is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . Its primary targets are azide-bearing compounds or biomolecules and transition metal surfaces including gold and silver .
Mode of Action
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAc) to yield a stable triazole linkage . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces .
Biochemical Pathways
The propargyl group in this compound participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAc), a type of click chemistry . This reaction forms a stable triazole linkage, which is a crucial step in the synthesis of ADCs and PROTACs .
Pharmacokinetics
It’s known that polyethylene glycol (peg), a component of this compound, can improve the water-solubility, bioavailability, and immunogenic properties of drug molecules .
Result of Action
The result of this compound action is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This enables the creation of ADCs and PROTACs, which can selectively target and degrade disease-causing proteins in cells .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of copper catalysts, which are necessary for the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction . Additionally, the hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Propargyl-PEG4-thiol plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs and ADCs. It interacts with various enzymes, proteins, and biomolecules through its functional groups. The propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, forming stable triazole linkages . The thiol group can react with maleimide, OPSS, and vinylsulfone groups, facilitating the formation of stable thioether bonds . These interactions enable this compound to serve as a linker in bioconjugation, enhancing the solubility and stability of the conjugated molecules .
Cellular Effects
This compound influences various cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the targeted degradation of specific proteins through the ubiquitin-proteasome system . This compound’s ability to form stable linkages with proteins allows it to modulate protein function and localization within cells . Additionally, this compound can enhance the solubility and stability of conjugated molecules, thereby influencing cellular uptake and distribution .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its propargyl and thiol groups. The propargyl group participates in CuAAC reactions with azide-containing molecules, forming stable triazole linkages . The thiol group reacts with maleimide, OPSS, and vinylsulfone groups, forming stable thioether bonds . These covalent interactions enable this compound to serve as a linker in bioconjugation, facilitating the targeted degradation of specific proteins through the ubiquitin-proteasome system .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and resistance to degradation over time . Its non-cleavable nature ensures that the linkages formed with biomolecules remain intact, providing long-term stability to the conjugated molecules . Studies have shown that this compound maintains its biochemical properties and effectiveness in both in vitro and in vivo settings, making it a reliable reagent for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it effectively facilitates the targeted degradation of specific proteins without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its thiol group can participate in thiol-disulfide exchange reactions, influencing the redox state of enzymes and affecting their catalytic activity . Additionally, this compound can modulate metabolic flux and metabolite levels by facilitating the targeted degradation of specific proteins through the ubiquitin-proteasome system .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Its PEG-based structure enhances its solubility and facilitates its transport across cell membranes . The thiol group can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions enable this compound to effectively reach its target sites and exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is influenced by its functional groups and interactions with biomolecules. The propargyl group can direct it to specific cellular compartments through CuAAC reactions with azide-containing molecules . The thiol group can undergo post-translational modifications, such as thiol-disulfide exchange reactions, directing this compound to specific organelles or compartments . These localization signals ensure that this compound exerts its effects at the desired subcellular sites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-thiol typically involves the reaction of a polyethylene glycol derivative with a propargyl group and a thiol group. One common method is the nucleophilic substitution of the hydroxyl group in propargyl alcohols with a thiol group. This reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG4-thiol undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group can react with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Thiol-Maleimide Reactions: The thiol group can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces such as gold and silver.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Maleimide Compounds: React with the thiol group to form stable thioether bonds.
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions.
Thioether Bonds: Formed from thiol-maleimide reactions.
Scientific Research Applications
Propargyl-PEG4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker and in the synthesis of various complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG2-thiol: A shorter polyethylene glycol derivative with similar reactivity.
Propargyl-PEG8-thiol: A longer polyethylene glycol derivative with extended chain length.
Propargyl-PEG4-amine: Contains an amine group instead of a thiol group.
Uniqueness
Propargyl-PEG4-thiol is unique due to its balanced chain length, which provides optimal flexibility and reactivity for various applications. Its ability to undergo both click chemistry and thiol-maleimide reactions makes it a versatile tool in scientific research .
Properties
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4S/c1-2-3-12-4-5-13-6-7-14-8-9-15-10-11-16/h1,16H,3-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVYBCQBSOIWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274013 | |
Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901274013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1347750-80-4 | |
Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901274013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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